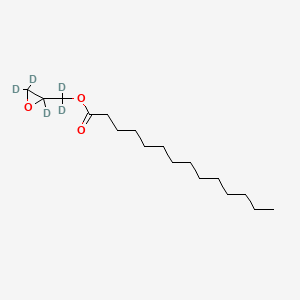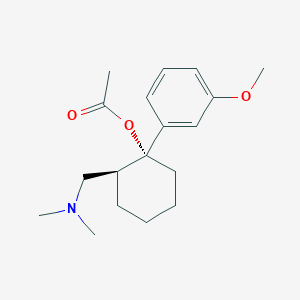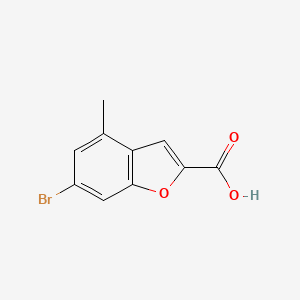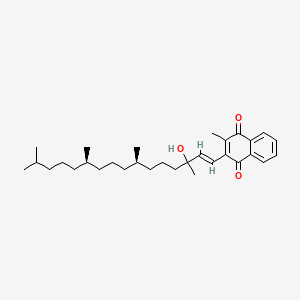
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound with a unique structure that includes an indole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functional Group Modifications: Introduction of the amino, methoxy, and ester groups through various organic reactions such as amination, methylation, and esterification.
Formation of the Enone Moiety: This involves the condensation of an ethoxy-substituted ketone with an aldehyde or ketone to form the enone structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the enone moiety to an alcohol or alkane.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1H-indole-3-carboxylate: Lacks the methyl group on the indole nitrogen.
Ethyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate: Has an ethyl ester instead of a methyl ester.
Uniqueness
(E)-Methyl 4-amino-2-(3-ethoxy-3-oxoprop-1-en-1-yl)-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups and the presence of the enone moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
169196-05-8 |
|---|---|
分子式 |
C17H20N2O5 |
分子量 |
332.4 g/mol |
IUPAC名 |
methyl 4-amino-2-[(E)-3-ethoxy-3-oxoprop-1-enyl]-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C17H20N2O5/c1-5-24-13(20)9-7-11-15(17(21)23-4)14-10(19(11)2)6-8-12(22-3)16(14)18/h6-9H,5,18H2,1-4H3/b9-7+ |
InChIキー |
PFQIAYGXNZCALT-VQHVLOKHSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C2=C(N1C)C=CC(=C2N)OC)C(=O)OC |
正規SMILES |
CCOC(=O)C=CC1=C(C2=C(N1C)C=CC(=C2N)OC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-N'-[[5-(hydroxymethyl)-4-methyl-thiazol-2-yl]-(2-piperidyl)methyl]oxamide](/img/structure/B15294034.png)

![(R)-1-Azido-3-[[3-fluoro-4-(morpholin-4-yl)phenyl]amino]propan-2-ol](/img/structure/B15294050.png)

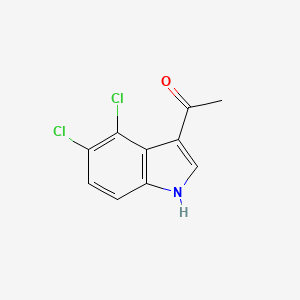

![4-chlorobutyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15294070.png)
